An In-depth Technical Guide to 1-((4-Fluorophenyl)sulfonyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-((4-Fluorophenyl)sulfonyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
1-((4-Fluorophenyl)sulfonyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring N-substituted with a 4-fluorophenylsulfonyl group. Its Chemical Abstracts Service (CAS) registry number is 157187-14-9 .[1][2] This molecule has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the prevalence of the pyrrolidine and sulfonamide moieties in a wide array of biologically active compounds.[3] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged scaffold" in drug discovery, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[3] The sulfonamide group, on the other hand, is a key functional group in numerous approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to mimic other functional groups. The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic stability.
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine, with a focus on its role as a versatile building block for the development of novel therapeutic agents.
Physicochemical Properties
The physicochemical properties of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine are summarized in the table below. While experimentally determined data for some properties are limited, predicted values from reliable sources are included to provide a comprehensive profile.
| Property | Value | Source |
| CAS Number | 157187-14-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂FNO₂S | [2] |
| Molecular Weight | 229.27 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a solid | |
| Boiling Point | 336.8 ± 44.0 °C (Predicted) | [4][5] |
| Density | 1.338 g/cm³ (Predicted) | [4][5] |
| Solubility | No quantitative data available. Expected to be soluble in a range of organic solvents. | |
| XLogP3 | 2.1 | [4] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 2 | [6] |
Synthesis and Reactivity
The synthesis of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine is typically achieved through a nucleophilic substitution reaction between pyrrolidine and 4-fluorobenzenesulfonyl chloride. This is a standard method for the formation of sulfonamides.[7]
General Synthesis Pathway
The reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. A base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.
Caption: General reaction scheme for the synthesis of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine.
Detailed Experimental Protocol (Exemplary)
The following is an exemplary protocol based on the synthesis of structurally similar compounds.[7] Researchers should optimize conditions for their specific needs.
-
Reaction Setup: To a solution of pyrrolidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like triethylamine (1.1-1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq) in the same solvent and add it dropwise to the cooled pyrrolidine solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyrrolidine and triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-((4-Fluorophenyl)sulfonyl)pyrrolidine.
Reactivity
The reactivity of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine is primarily dictated by its constituent functional groups:
-
Sulfonamide Moiety: The sulfonamide nitrogen is generally not nucleophilic due to the electron-withdrawing effect of the sulfonyl group. However, it can be deprotonated with a strong base to form an anion, which can then participate in further reactions. The S-N bond is generally stable but can be cleaved under harsh reductive or hydrolytic conditions.
-
Aromatic Ring: The 4-fluorophenyl group can undergo electrophilic aromatic substitution, with the sulfonyl group being a meta-director and deactivating. The fluorine atom can also be a site for nucleophilic aromatic substitution under specific conditions.
-
Pyrrolidine Ring: The C-H bonds on the pyrrolidine ring can be functionalized, for instance, through radical reactions or metallation-based approaches, although this often requires specific directing groups.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs.[8] Its non-planar, three-dimensional structure allows for better exploration of the binding pockets of biological targets compared to flat aromatic systems.[3] 1-((4-Fluorophenyl)sulfonyl)pyrrolidine serves as a valuable building block for introducing this desirable scaffold, along with a sulfonamide linker and a fluorinated aromatic ring, into more complex molecules.
A closely related compound, 1-((4-fluorophenyl)sulfonyl)pyrrolidine-3-carboxylic acid, is highlighted as a key intermediate in the synthesis of potential therapeutic agents targeting neurological and inflammatory disorders. This suggests that the core structure of 1-((4-fluorophenyl)sulfonyl)pyrrolidine is of significant interest for the development of enzyme inhibitors and receptor modulators.
The general structure of aryl sulfonylpyrrolidines is being explored for various therapeutic targets. For instance, derivatives have been investigated as inhibitors of bacterial biofilm formation.[7]
Caption: Potential applications of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine in drug discovery.
Safety and Handling
As a laboratory chemical, 1-((4-Fluorophenyl)sulfonyl)pyrrolidine should be handled with appropriate safety precautions by trained personnel.
Hazard Identification:
Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
1-((4-Fluorophenyl)sulfonyl)pyrrolidine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the desirable properties imparted by the pyrrolidine, sulfonamide, and fluorophenyl moieties, makes it an attractive starting material for the construction of more complex molecules with potential therapeutic applications. While further research is needed to fully elucidate its biological activity profile and that of its derivatives, the existing literature strongly supports its utility for researchers and scientists engaged in drug discovery and development, particularly in the areas of neurological, inflammatory, and infectious diseases.
References
-
SAFETY DATA SHEET. Acros PharmaTech Limited. [Link]
-
1-((4-Fluorophenyl)sulfonyl)pyrrolidine-3-carboxylic acid. MySkinRecipes. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Center for Biotechnology Information. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
CID 135045013 | C10H12FNO2S. PubChem. [Link]
-
Pyrrolidine. PubChem. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information. [Link]
-
Representative bioactive molecules bearing trifluoromethyl pyrrolidine... ResearchGate. [Link]
-
Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. PubMed. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]
-
Pyrrolidine-based marketed drugs. ResearchGate. [Link]
Sources
- 1. 1-[(4-Fluorophenyl)sulphonyl]pyrrolidine | CymitQuimica [cymitquimica.com]
- 2. 157187-14-9|1-((4-Fluorophenyl)sulfonyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 157187-14-9 CAS MSDS (1-Fluoro-4-(pyrrolidinosulfonyl)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CID 135045013 | C10H12FNO2S | CID 135045013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-((4-Fluorophenyl)sulfonyl)pyrrolidine-3-carboxylic acid [myskinrecipes.com]
